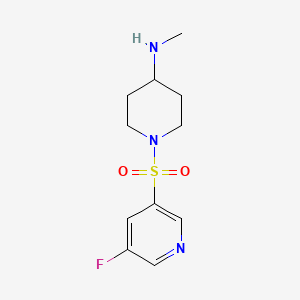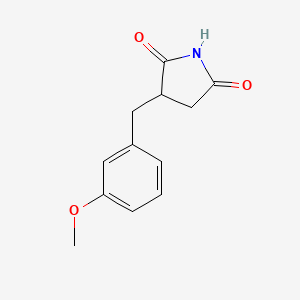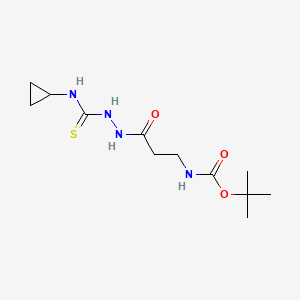
3,5-Dibromo-6-fluoropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-6-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3Br2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine and fluorine atoms in the pyridine ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 3,5-Dibromo-6-fluoropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the bromination and fluorination of pyridine rings under controlled conditions. For instance, the bromination of 2-aminopyridine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The fluorination step can be carried out using fluorinating agents such as Selectfluor or N-fluoropyridinium salts .
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
3,5-Dibromo-6-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield dehalogenated products.
Cyclization Reactions: The presence of multiple halogen atoms allows for cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a Suzuki cross-coupling reaction with phenylboronic acid would yield a phenyl-substituted pyridine derivative .
Aplicaciones Científicas De Investigación
3,5-Dibromo-6-fluoropyridin-2-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-6-fluoropyridin-2-amine and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound to its target, leading to desired biological effects .
For example, in medicinal chemistry, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function and exerting a therapeutic effect .
Comparación Con Compuestos Similares
3,5-Dibromo-6-fluoropyridin-2-amine can be compared with other halogenated pyridine derivatives, such as:
3,5-Dibromo-2-aminopyridine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3,5-Difluoro-2-aminopyridine: Lacks the bromine atoms, which can affect its chemical properties and applications.
3-Bromo-6-fluoropyridin-2-amine:
The unique combination of bromine and fluorine atoms in this compound imparts distinct properties that can be advantageous in specific applications, such as increased stability, reactivity, or biological activity .
Propiedades
IUPAC Name |
3,5-dibromo-6-fluoropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2FN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRWKYVISLOIDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697581 |
Source


|
| Record name | 3,5-Dibromo-6-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259477-39-8 |
Source


|
| Record name | 3,5-Dibromo-6-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)
![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)





![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)




